molecular formula C10H14N2O B3003638 Cyclopropyl(2-methoxypyridin-4-yl)methanamine CAS No. 1270470-25-1

Cyclopropyl(2-methoxypyridin-4-yl)methanamine

Cat. No.: B3003638
CAS No.: 1270470-25-1
M. Wt: 178.235
InChI Key: AFRKBTOMWRSVSB-UHFFFAOYSA-N
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Description

Cyclopropyl(2-methoxypyridin-4-yl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-methoxypyridin-4-yl group

Properties

IUPAC Name

cyclopropyl-(2-methoxypyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-6-8(4-5-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRKBTOMWRSVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxypyridine and cyclopropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of Cyclopropyl(2-methoxypyridin-4-yl)methanamine would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles under strong oxidizing conditions.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which may have different pharmacological properties.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Cyclopropyl(2-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of cyclopropyl and pyridine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing cyclopropyl and pyridine moieties are often explored for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the cyclopropyl and pyridine groups.

Mechanism of Action

The mechanism by which Cyclopropyl(2-methoxypyridin-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with similar cyclopropyl functionality but lacking the pyridine ring.

    2-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the cyclopropyl and methanamine moieties.

    Cyclopropyl(2-chloropyridin-4-yl)methanamine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Cyclopropyl(2-methoxypyridin-4-yl)methanamine is unique due to the combination of the cyclopropyl group, which introduces ring strain and affects reactivity, and the methoxypyridine moiety, which can participate in various interactions. This combination makes it a versatile compound for research and industrial applications.

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